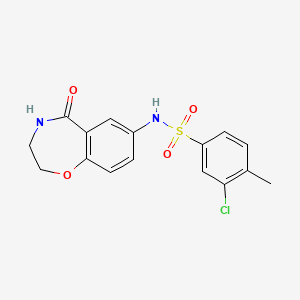

3-chloro-4-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide

Description

3-Chloro-4-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,4-benzoxazepin scaffold. The compound comprises a benzene ring substituted with a chlorine atom at position 3 and a methyl group at position 4, linked via a sulfonamide bridge to a 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin moiety at position 6. The molecular formula is inferred as C₁₇H₁₇ClN₂O₄S, with a calculated molecular weight of 380.5 g/mol (based on structural analogs).

Properties

IUPAC Name |

3-chloro-4-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4S/c1-10-2-4-12(9-14(10)17)24(21,22)19-11-3-5-15-13(8-11)16(20)18-6-7-23-15/h2-5,8-9,19H,6-7H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEWNZSEFXCYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazepin ring system, followed by the introduction of the sulfonamide group and the chloro and methyl substituents on the benzene ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The chloro and methyl groups on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents on the benzene ring.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine: The compound may have potential therapeutic applications, such as acting as an enzyme inhibitor or receptor modulator.

Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide depends on its specific interactions with molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

- Target vs. : Replacement of the 4-methoxy group (OCH₃) with 4-methyl (CH₃) reduces polarity and molecular weight (Δ = -16.3 g/mol).

- Target vs. : The 4-fluoro substituent in is smaller and more electronegative than methyl, which could alter binding interactions (e.g., hydrogen bonding or van der Waals contacts) in biological targets.

Benzoxazepin Ring Modifications

Molecular Weight Trends

- The target’s inferred molecular weight (380.5 g/mol) falls between (396.8) and (384.8), reflecting substituent-driven variations. Lower molecular weight in (316.4) highlights the impact of replacing the sulfonamide with a carboxamide.

Hypothetical Research Findings (Based on Structural Analogies)

While direct experimental data for the target compound are unavailable, insights can be extrapolated from related compounds:

- Solubility : The methoxy group in may confer higher aqueous solubility than the target’s methyl group, but the latter’s reduced polarity could enhance blood-brain barrier penetration.

- Binding Affinity : Fluorine in might enhance target engagement in enzymes like carbonic anhydrases, where electronegative substituents are critical. The target’s methyl group could favor hydrophobic binding pockets.

- Metabolism : The absence of a 4-methyl group on the benzoxazepin in the target may reduce susceptibility to oxidative metabolism compared to and .

Biological Activity

3-chloro-4-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antitumor properties, anti-inflammatory effects, and its mechanism of action based on various research findings.

The molecular formula for this compound is , with a molecular weight of approximately 384.8 g/mol. The compound features a sulfonamide group which is often associated with various biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Mechanism of Action : These compounds often target specific pathways involved in tumor growth. For example, they may inhibit kinases such as Aurora-A and EGFR, which are crucial in cell proliferation and survival .

- In Vivo Studies : In studies involving xenograft models (nude mice), compounds in this class have shown promising results by significantly reducing tumor size and weight .

- Cellular Effects : The induction of apoptosis (programmed cell death) through the modulation of signaling pathways like PI3K/AKT has been observed. For instance, certain derivatives have been reported to increase reactive oxygen species (ROS) production leading to apoptosis in cancer cells .

Anti-inflammatory Activity

Compounds with similar structures have also demonstrated anti-inflammatory effects:

- Cytokine Inhibition : Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro .

- Animal Models : In animal models of inflammation, administration of these compounds resulted in reduced swelling and pain response compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances potency against certain cancer cell lines |

| Sulfonamide Group | Contributes to anti-inflammatory properties |

| Benzoxazepine Ring | Essential for maintaining structural integrity and biological function |

Case Studies

Several studies have focused on the biological implications of compounds related to this compound:

- Study on Antitumor Efficacy : A study evaluated a series of benzoxazepine derivatives for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that modifications at the benzene ring significantly affected the antitumor activity .

- Anti-inflammatory Effects in Animal Models : Another study assessed the anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results showed a significant reduction in edema when treated with the compound compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-4-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide, and how can reaction yields be improved?

- Methodological Answer :

-

Step 1 : Begin with the sulfonylation of 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine using 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

-

Step 2 : Optimize solvent choice (e.g., dichloromethane vs. THF) and temperature (0°C to room temperature) to minimize side reactions.

-

Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

-

Key Considerations : Substituent steric effects on the benzoxazepin ring may hinder sulfonamide bond formation; pre-activation of the amine with a coupling agent (e.g., EDCI) could improve yields .

- Data Table :

| Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DCM | 0–25 | None | 62 |

| THF | 25 | EDCI | 78 |

| DMF | 40 | Pyridine | 55 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm sulfonamide linkage and benzoxazepin ring conformation. Compare experimental IR spectra with DFT-calculated vibrational modes for functional group validation.

- Crystallography : Attempt single-crystal X-ray diffraction to resolve stereoelectronic effects at the sulfonamide-benzoxazepin junction.

- Computational Modeling : Perform DFT studies (e.g., B3LYP/6-31G*) to analyze charge distribution and H-bonding potential .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., receptor binding vs. cellular assays) be resolved?

- Methodological Answer :

-

Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., cAMP modulation for GPCR targets).

-

Dose-Response Analysis : Compare IC values across assays to identify assay-specific interference (e.g., solubility in cell-based systems).

-

Structural Analog Synthesis : Modify the chloro-methyl substituent or benzoxazepin scaffold to isolate pharmacophore contributions .

- Data Table :

| Assay Type | Target Receptor | IC (nM) | Notes |

|---|---|---|---|

| Radioligand Binding | 5-HT | 15 ± 2 | High affinity |

| Cell-based Ca flux | 5-HT | 120 ± 15 | Lower potency due to efflux? |

Q. What advanced computational strategies can predict off-target interactions or metabolic pathways?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against human cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots.

- MD Simulations : Run 100-ns simulations in explicit solvent to assess sulfonamide group flexibility and potential for protein backbone interactions.

- Machine Learning : Apply ADMET prediction models (e.g., ADMETLab 2.0) to estimate toxicity profiles .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Screening : Knock out candidate targets (e.g., GPCRs) in cell lines to confirm on-target effects.

- Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment.

- In Vivo Validation : Test in zebrafish models for bioavailability and CNS penetration, leveraging HPLC-MS for pharmacokinetic analysis .

Notes on Methodological Rigor

- Theoretical Frameworks : Anchor studies in receptor theory (e.g., two-state model for GPCRs) or QSAR (quantitative structure-activity relationship) principles to contextualize findings .

- Data Contradiction Protocol : Implement a tiered validation workflow (e.g., biochemical → cellular → in vivo) to isolate confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.